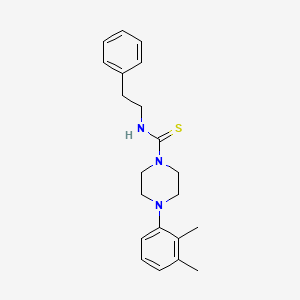![molecular formula C19H22N2O3S B3444931 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3444931.png)
1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial and antifungal properties. Moreover, it has been shown to have analgesic effects, making it a potential candidate for the development of new painkillers.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its potential as a versatile compound that can be used in various scientific research applications. It is also relatively easy to synthesize, making it readily available for use in experiments. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One potential direction is the development of new anticancer agents that are based on the structure of this compound. Another potential direction is the development of new antibiotics that are based on the antibacterial and antifungal properties of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as an anticancer, anti-inflammatory, and analgesic agent, as well as exhibiting antibacterial and antifungal properties. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Scientific Research Applications
1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and analgesic agent. Moreover, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(2-methylphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-7-9-17(10-8-15)25(23,24)21-13-11-20(12-14-21)19(22)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQMBVQGFGNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3444852.png)
![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3444858.png)

![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3444882.png)
![4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3444885.png)
![4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3444891.png)


![methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3444918.png)
![3-methyl-5-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3444937.png)
![5,7-dimethyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3444940.png)
![2-(4-fluorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3444956.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B3444960.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3444964.png)